molecular formula C11H15N5 B1481662 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098057-04-4

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1481662
CAS No.: 2098057-04-4
M. Wt: 217.27 g/mol
InChI Key: URXBRBRTUDOHEH-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s imidazo[1,2-b]pyrazole core is a common motif in many biologically active molecules, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with an imidazo[1,2-b]pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The scalability of the synthesis is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide stands out due to its unique cyclobutylmethyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also contribute to its improved pharmacokinetic properties and reduced toxicity compared to similar compounds .

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-10(13)9-6-14-16-5-4-15(11(9)16)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXBRBRTUDOHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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